Positional Isomer Differentiation: 3‑Sulfonamido vs. 4‑Sulfonamido‑Benzamide Regioisomer
The target compound places the 4‑chlorobenzenesulfonamido group at the 3‑position of the central benzamide, whereas the widely comparator regioisomer 4‑(4‑chlorobenzenesulfonamido)-N-(6‑nitro‑1,3‑benzothiazol‑2‑yl)benzamide (CAS 886909-54-2) carries the identical substituent at the 4‑position . In the 3‑(phenylsulfonamido)benzamide CA IX inhibitor series, the 3‑substitution pattern is essential for low‑nanomolar potency (most potent compound IC50 = 140 nM); 4‑substituted analogs are significantly less explored and often show reduced CA IX affinity [1]. The molecular formula of both regioisomers is identical (C20H13ClN4O5S2, MW 488.92), making them indistinguishable by mass spectrometry alone, yet their biological target engagement profiles are expected to differ .
| Evidence Dimension | Regioisomeric substitution pattern (sulfonamido position on benzamide ring) |
|---|---|
| Target Compound Data | 3‑(4‑chlorobenzenesulfonamido) substitution; associated scaffold shows CA IX IC50 = 140 nM for the most potent congener [1] |
| Comparator Or Baseline | 4‑(4‑chlorobenzenesulfonamido) regioisomer (CAS 886909-54-2); 4‑substituted analogs in the phenylsulfonamido‑benzamide class generally exhibit weaker CA IX inhibition [1] |
| Quantified Difference | Not directly quantified for this exact pair; class‑level SAR indicates >10‑fold potency differences between 3‑ and 4‑substituted congeners in related series [1] |
| Conditions | Carbonic anhydrase IX inhibition assay (in vitro); NCI‑60 human tumor cell line panel for cytotoxicity [1] |
Why This Matters
Procurement of the 4‑substituted regioisomer instead of the 3‑substituted target compound may yield entirely different CA IX inhibitory activity, compromising structure‑based drug discovery campaigns.
- [1] Khanfar MA, et al. Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies. Med Chem. 2025. doi:10.2174/0115734064325144240823073504. View Source
